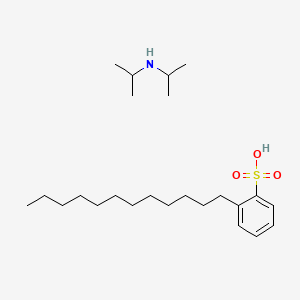

2-dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine

Description

The compound 2-dodecylbenzenesulfonic acid; N-propan-2-ylpropan-2-amine is a salt formed by the interaction of 2-dodecylbenzenesulfonic acid (a sulfonic acid surfactant) and N-propan-2-ylpropan-2-amine (diisopropylamine).

Properties

CAS No. |

29061-61-8 |

|---|---|

Molecular Formula |

C24H45NO3S |

Molecular Weight |

427.7 g/mol |

IUPAC Name |

2-dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C18H30O3S.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)7-6(3)4/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5-7H,1-4H3 |

InChI Key |

CFKYQHVNESXKQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(C)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Dodecylbenzenesulfonic Acid

The foundational step in preparing the target compound is the sulfonation of dodecylbenzene to produce 2-dodecylbenzenesulfonic acid. Two primary sulfonating agents are commonly employed:

The general reaction involves electrophilic aromatic substitution where the sulfonic acid group (-SO3H) is introduced onto the benzene ring of dodecylbenzene.

- React dodecylbenzene with 20% oleum at controlled temperatures ranging from 115°F to 130°F (approximately 46°C to 54°C).

- After sulfonation, the reaction mixture is diluted with a solvent such as benzene to separate the spent sulfonating acid.

- The organic layer containing the sulfonic acid is isolated for further processing.

This method yields 2-dodecylbenzenesulfonic acid with high purity suitable for subsequent neutralization steps.

Neutralization with N-Propan-2-ylpropan-2-amine

The second key step is the neutralization of the sulfonic acid with the branched amine N-propan-2-ylpropan-2-amine (also known as N-(1-methylethylidene)propan-2-amine or isopropyl(1-methylethylidene)amine). This amine has the formula C6H13N and is a liquid at room temperature with reactive amine functionality suitable for salt formation.

- The sulfonic acid solution is titrated to determine acidity.

- A stoichiometric amount of N-propan-2-ylpropan-2-amine is added to the sulfonic acid solution.

- The neutralization is preferably conducted in the presence of a volatile solvent (e.g., benzene) to facilitate mixing and reaction.

- After thorough mixing, the solvent is removed under reduced pressure, yielding the amine salt of 2-dodecylbenzenesulfonic acid.

- The resulting product is a viscous, dark-colored liquid with excellent emulsifying and surfactant properties.

This neutralization converts the acidic sulfonic group into an amine salt, enhancing solubility and functional performance in formulations.

Comparative Analysis of Preparation Variants

| Preparation Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Sulfonation agent | 20% Oleum or chlorosulfonic acid | Efficient sulfonation of dodecylbenzene at 115–130°F; benzene dilution used for acid separation |

| Temperature range | 115–130°F (46–54°C) | Maintains selectivity and yield of sulfonic acid |

| Solvent used during neutralization | Benzene or similar volatile solvent | Facilitates mixing and removal post-neutralization |

| Neutralizing amine | N-propan-2-ylpropan-2-amine | Forms stable amine salt with amphiphilic properties |

| Final product | Viscous, dark-colored liquid | Exhibits surfactant and emulsifying capabilities |

Research Findings and Notes

- The sulfonation of dodecylbenzene is a well-established industrial process, optimized to balance reaction temperature and sulfonating agent concentration for maximum yield and minimal side reactions.

- Neutralization with branched amines like N-propan-2-ylpropan-2-amine improves the hydrophilic-lipophilic balance (HLB) of the molecule, enhancing its application in emulsions and detergents.

- The presence of the branched amine contributes to improved interaction with substrates due to steric effects and hydrogen bonding capabilities, which can be tailored by varying the amine structure.

- Analogous compounds, such as salts of dodecylbenzenesulfonic acid with other polyoxyethylene amines, show variation in hydrophilicity and emulsification properties depending on the oxyethylene chain length and amine structure.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Esterification: It can react with fatty acids to form esters, which are used in biodiesel production.

Electrodeposition: It can be electrodeposited with polypyrrole films on metals to protect against corrosion.

N-propan-2-ylpropan-2-amine can participate in:

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with alkyl halides.

Acid-Base Reactions: It can react with acids to form salts.

Common Reagents and Conditions

Sulfur Trioxide or Oleum: Used for the sulfonation of dodecylbenzene.

Propylene Oxide: Used for the alkylation of isopropylamine.

Major Products

Esters: Formed from the esterification of 2-dodecylbenzenesulfonic acid with fatty acids.

Salts: Formed from the reaction of N-propan-2-ylpropan-2-amine with acids.

Scientific Research Applications

2-Dodecylbenzenesulfonic acid is widely used in scientific research due to its surfactant properties. It is employed in:

Catalysis: As a catalyst in the esterification of fatty acids to produce biodiesel.

Corrosion Protection: In electrodeposition processes to protect metals.

Polymer Science: As a dopant for conducting polymers.

N-propan-2-ylpropan-2-amine is used in:

Organic Synthesis: As a nucleophile in various organic reactions.

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-dodecylbenzenesulfonic acid involves its ability to reduce surface tension, allowing it to act as a surfactant. This property is crucial in its role as a catalyst and in corrosion protection . The sulfonic acid group interacts with various substrates, facilitating chemical reactions.

N-propan-2-ylpropan-2-amine acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions, forming new chemical bonds.

Comparison with Similar Compounds

2-Dodecylbenzenesulfonic Acid

- Structure : A benzene ring substituted with a sulfonic acid group (-SO₃H) at the 2-position and a dodecyl (C₁₂H₂₅) chain.

- Role : Acts as a surfactant, emulsifier, or detergent in industrial applications . In biomedical contexts, it inhibits the AKT signaling pathway, reducing inflammation in autoimmune thyroiditis .

- Metabolomics : Upregulated in lipopolysaccharide (LPS)-induced inflammation models when treated with resveratrol (RES), suggesting a role in modulating lipid metabolism and inflammation .

N-Propan-2-ylpropan-2-amine (Diisopropylamine)

- Structure : A branched tertiary amine with two isopropyl groups attached to a central nitrogen atom.

- Applications: Used in organic synthesis and pharmaceutical formulations. Notably, it is a metabolite of the nerve agent VX (Figure 3 in ) .

Structural and Functional Analogues of 2-Dodecylbenzenesulfonic Acid

Sodium 2-Dodecylbenzenesulfonate

- Properties : Higher water solubility compared to the diisopropylamine salt due to sodium's ionic character.

- Applications : Widely used in detergents and emulsifiers .

- Biological Activity: Limited evidence of direct therapeutic use, unlike its diisopropylamine counterpart.

Isopropanolamine Dodecylbenzenesulfonate

- Structure: Salt of 2-dodecylbenzenesulfonic acid with 1-amino-2-propanol.

- Applications : Similar surfactant properties but with altered solubility and pH stability .

Diisopropylamine Salt (Compound of Interest)

Table 1: Comparative Properties of 2-Dodecylbenzenesulfonic Acid Salts

Analogues of N-Propan-2-ylpropan-2-amine

Dichloroacetic Acid-Diisopropylamine Salt

- Structure : Salt of dichloroacetic acid and diisopropylamine.

- Applications : Used in pharmaceutical formulations for metabolic disorders . Contrasts with the sulfonic acid salt, which targets inflammation.

VX Metabolite (DAET)

- Structure: 2-(Diisopropylamino)ethanethiol, a degradation product of the VX nerve agent.

- Role : Highlights the dual use of diisopropylamine derivatives in both therapeutic and toxicological contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-dodecylbenzenesulfonic acid and N-propan-2-ylpropan-2-amine, and how do reaction conditions influence yield and purity?

- Methodology :

- Sulfonic Acid Synthesis : Alkylation of benzenesulfonic acid with dodecyl bromide under Friedel-Crafts conditions (using AlCl₃ as a catalyst) produces 2-dodecylbenzenesulfonic acid. Purification via recrystallization or column chromatography is critical to remove unreacted dodecyl chains .

- Amine Synthesis : N-Propan-2-ylpropan-2-amine (diisopropylamine) is typically synthesized via alkylation of ammonia with isopropyl halides. Reaction temperature (≤40°C) and stoichiometric control prevent over-alkylation, while distillation under reduced pressure ensures high purity .

Q. How can the structural and physicochemical properties of this compound be characterized for research applications?

- Methodology :

- Structural Confirmation : Use X-ray crystallography for sulfonic acid’s sodium salt (common form) to resolve the dodecyl chain’s conformation and sulfonate group geometry. For the amine, employ gas-phase electron diffraction to study steric effects from the isopropyl groups .

- Physicochemical Profiling : Measure solubility in polar/nonpolar solvents (e.g., water, hexane) to assess surfactant potential. Critical micelle concentration (CMC) of the sulfonic acid can be determined via surface tension titration .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 2-dodecylbenzenesulfonic acid derivatives, particularly in antimicrobial studies?

- Methodology :

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity between sulfonic acid derivatives and bacterial membrane proteins (e.g., porins). Compare results across bacterial strains to identify structure-activity relationships .

- Data Reconciliation : Perform meta-analysis of existing literature, focusing on variables like bacterial growth phase, solvent carriers (e.g., DMSO vs. aqueous buffers), and assay pH (sulfonic acid’s activity is pH-dependent due to -SO₃H dissociation) .

Q. How can the compound’s surfactant properties be leveraged in drug delivery systems, and what experimental models validate its efficacy?

- Methodology :

- Formulation Design : Prepare micellar or liposomal formulations using 2-dodecylbenzenesulfonic acid as a stabilizer. Optimize drug loading via dialysis and characterize particle size via dynamic light scattering (DLS) .

- In Vitro/In Vivo Testing : Use fluorescently tagged formulations in cell uptake assays (e.g., confocal microscopy with HeLa cells). For in vivo models, track pharmacokinetics in rodents using LC-MS to measure drug release kinetics .

Q. What catalytic or organocatalytic applications exist for N-propan-2-ylpropan-2-amine in asymmetric synthesis?

- Methodology :

- Ligand Screening : Test the amine as a chiral auxiliary in palladium-catalyzed cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

- Mechanistic Probes : Use DFT calculations to model steric effects of the isopropyl groups on transition-state stabilization. Validate with kinetic isotope effect (KIE) studies .

Key Research Considerations

- Contradictions : The sulfonic acid’s biological activity may vary between free acid and salt forms (e.g., Na-DDBS in ). Always specify the form used in experiments.

- Advanced Tools : For mechanistic studies, combine experimental data (e.g., kinetics) with computational models (MD simulations, DFT) to resolve steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.